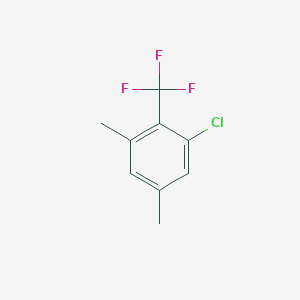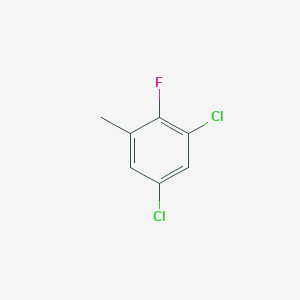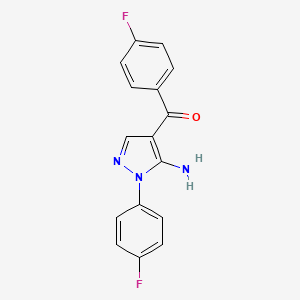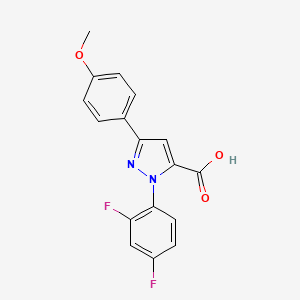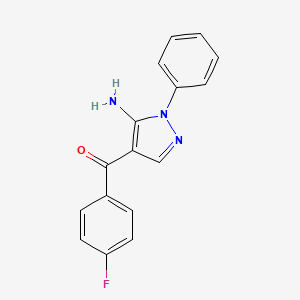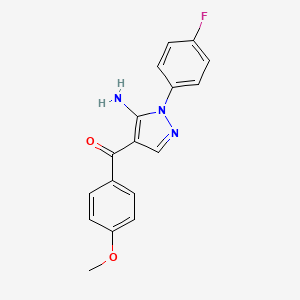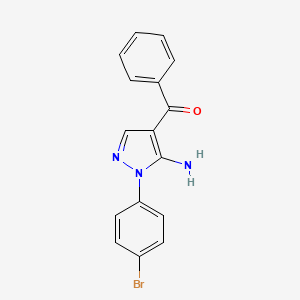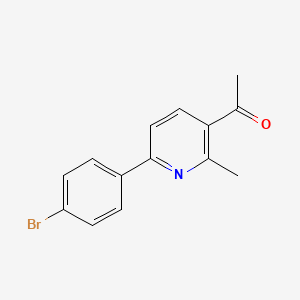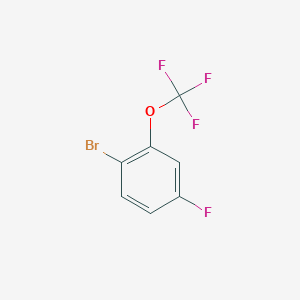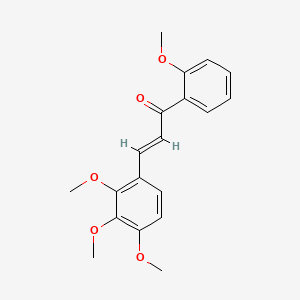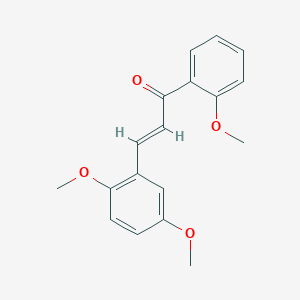![molecular formula C16H23BO5 B6323358 2-[5-(1,3-Dioxan-2-yl)-2-methoxyphenyl]-5,5-dimethyl-1,3,2-dioxaborinane CAS No. 2096997-25-8](/img/structure/B6323358.png)
2-[5-(1,3-Dioxan-2-yl)-2-methoxyphenyl]-5,5-dimethyl-1,3,2-dioxaborinane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[5-(1,3-Dioxan-2-yl)-2-methoxyphenyl]-5,5-dimethyl-1,3,2-dioxaborinane is a complex organic compound characterized by its unique structure, which includes a dioxaborinane ring and a dioxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(1,3-Dioxan-2-yl)-2-methoxyphenyl]-5,5-dimethyl-1,3,2-dioxaborinane typically involves the reaction of 2-methoxyphenylboronic acid with 1,3-dioxane-2-carbaldehyde under specific conditions. The reaction is often catalyzed by a Lewis acid such as boron trifluoride etherate. The process involves the formation of a boronate ester intermediate, which then cyclizes to form the final dioxaborinane structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions
2-[5-(1,3-Dioxan-2-yl)-2-methoxyphenyl]-5,5-dimethyl-1,3,2-dioxaborinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding boronic acids or esters[][3].
Substitution: Nucleophilic substitution reactions can occur at the boron center, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Boronic acids, boronate esters.
Reduction: Alcohol derivatives.
Substitution: Substituted boron compounds.
Scientific Research Applications
2-[5-(1,3-Dioxan-2-yl)-2-methoxyphenyl]-5,5-dimethyl-1,3,2-dioxaborinane has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[5-(1,3-Dioxan-2-yl)-2-methoxyphenyl]-5,5-dimethyl-1,3,2-dioxaborinane involves its interaction with specific molecular targets. The boron atom in the compound can form reversible covalent bonds with biomolecules, influencing various biochemical pathways. This interaction can modulate enzyme activity, protein function, and cellular processes .
Comparison with Similar Compounds
Similar Compounds
5-Ethyl-5-hydroxymethyl-1,3-dioxane: Known for its cytotoxic and antioxidant properties.
1,3-Dioxane-2-yl derivatives: Used in the synthesis of various organic compounds and materials.
Uniqueness
2-[5-(1,3-Dioxan-2-yl)-2-methoxyphenyl]-5,5-dimethyl-1,3,2-dioxaborinane is unique due to its dual ring structure, which imparts distinct chemical and physical properties. This makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
2-[5-(1,3-dioxan-2-yl)-2-methoxyphenyl]-5,5-dimethyl-1,3,2-dioxaborinane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BO5/c1-16(2)10-21-17(22-11-16)13-9-12(5-6-14(13)18-3)15-19-7-4-8-20-15/h5-6,9,15H,4,7-8,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXTSHBQHLOWJGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=C(C=CC(=C2)C3OCCCO3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
